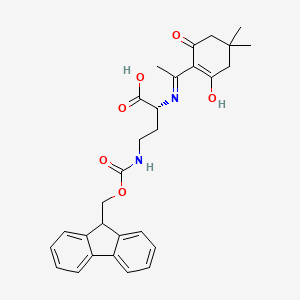
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone
Übersicht
Beschreibung
“(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is a chemical compound. However, there is limited information available about this specific compound. It seems to be related to “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” which is a solid compound with a molecular formula of C9H18N2O2 and a molecular weight of 186.261.
Synthesis Analysis
There is no specific information available on the synthesis of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, tert-butyloxycarbonyl (Boc) protected amino acids are commonly used in peptide synthesis2.Molecular Structure Analysis
The molecular structure of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” is not readily available. However, a related compound, “(3S)-(-)-1-(tert-Butoxycarbonyl)-3-aminopyrrolidine” has a molecular formula of C9H18N2O2 and a molecular weight of 186.263.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, tert-butyloxycarbonyl-protected amino acid ionic liquids have been used as starting materials in dipeptide synthesis4.Physical And Chemical Properties Analysis
The physical and chemical properties of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” are not readily available. However, a related compound, “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” is a solid at 20 degrees Celsius and should be stored under inert gas5.Safety And Hazards
The safety and hazards of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone” are not readily available. However, a related compound, “(3S)-(-)-3-(tert-Butoxycarbonylamino)pyrrolidine” can cause skin and eye irritation5.
Zukünftige Richtungen
There is no specific information available on the future directions of “(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone”. However, research on tert-butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis is ongoing4.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-4-diazo-3-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-6(7(13)5-11-10)12-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,12,14)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHQCGACMYIDJE-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-Diazo-3-(tert-butoxycarbonylamino)-2-butanone | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

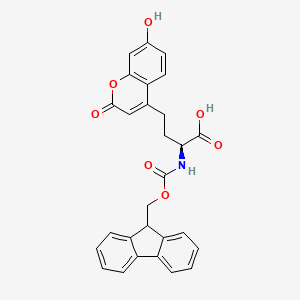
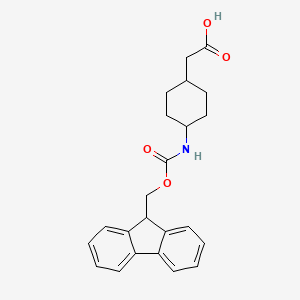
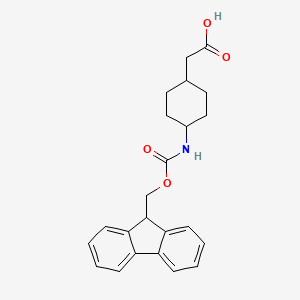
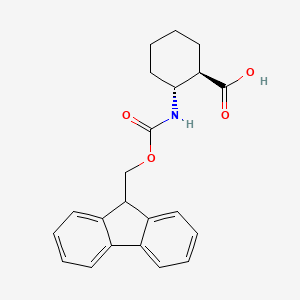
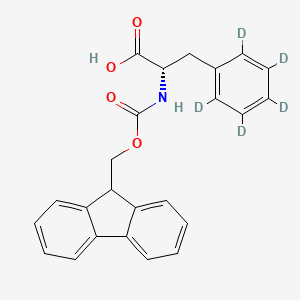
![Fmoc-[D]Leu-OH](/img/structure/B613611.png)
![Fmoc-[15N]Tyr-OH](/img/structure/B613612.png)




